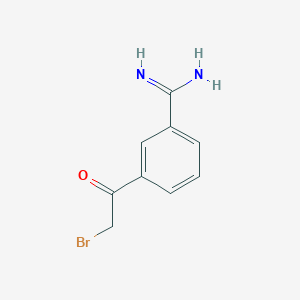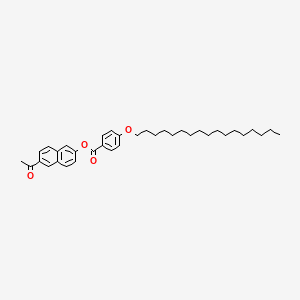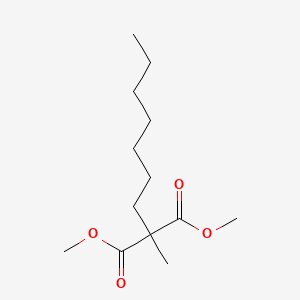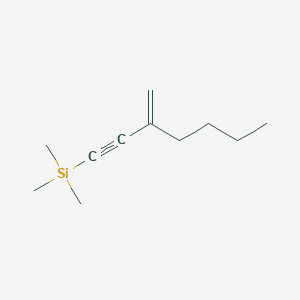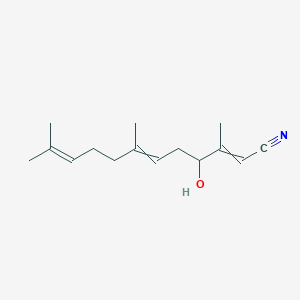
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their three isoprene units, which contribute to their diverse biological activities and applications .
Preparation Methods
The synthesis of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of farnesyl bromide as a starting material, which undergoes various reactions such as nucleophilic substitution and oxidation to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different substituted products.
Scientific Research Applications
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile can be compared with other sesquiterpenoids, such as:
Farnesoic acid: Similar in structure but differs in functional groups and biological activities.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
2,4-Dihydroxy-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-6-(hydroxymethyl)benzaldehyde: Shares structural similarities but has different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and applications.
Properties
CAS No. |
93040-86-9 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile |
InChI |
InChI=1S/C15H23NO/c1-12(2)6-5-7-13(3)8-9-15(17)14(4)10-11-16/h6,8,10,15,17H,5,7,9H2,1-4H3 |
InChI Key |
VYAQVJNOOBIZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CC#N)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


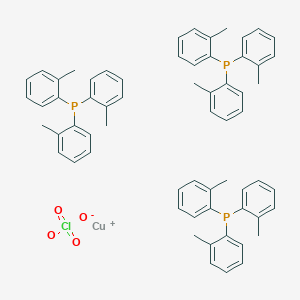
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
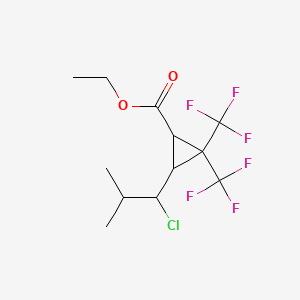
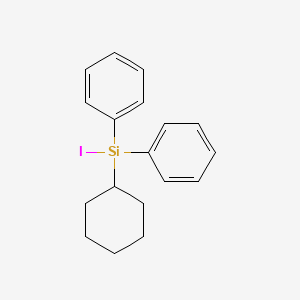
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
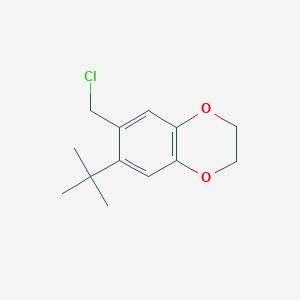
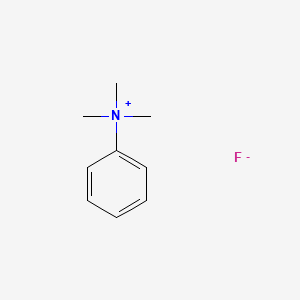
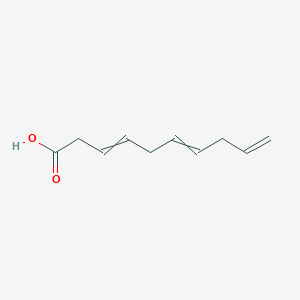
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
